molecular formula C10H17N3 B1453769 Pentyl[(pyrimidin-5-yl)methyl]amine CAS No. 1342558-03-5

Pentyl[(pyrimidin-5-yl)methyl]amine

Cat. No.: B1453769
CAS No.: 1342558-03-5
M. Wt: 179.26 g/mol
InChI Key: OWYZCDPQBQWYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentyl[(pyrimidin-5-yl)methyl]amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pentyl group attached to a pyrimidin-5-ylmethylamine moiety, making it a versatile molecule for research and industrial purposes.

Biochemical Analysis

Biochemical Properties

Pentyl[(pyrimidin-5-yl)methyl]amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in altered cell cycle progression and potential anti-proliferative effects on cancer cells .

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. In cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), this compound exhibits cytotoxic activity, leading to reduced cell viability and induction of apoptosis . The compound influences cell signaling pathways by inhibiting CDK2, which plays a role in cell cycle regulation. Additionally, this compound affects gene expression by modulating the activity of transcription factors involved in cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins required for cell cycle progression . This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells. Additionally, this compound may modulate the expression of genes involved in cell proliferation and apoptosis by affecting the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CDK2 activity and persistent anti-proliferative effects on cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit anti-tumor activity without significant toxicity . High doses of the compound can lead to adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects and toxicological profile of this compound need to be carefully evaluated to determine its safe and effective dosage range in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation and conjugation of this compound, leading to the formation of metabolites that are excreted via the kidneys

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues depends on factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize primarily in the cytoplasm and nucleus of cells . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its interactions with biomolecules and its overall cellular effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl[(pyrimidin-5-yl)methyl]amine typically involves the reaction of pyrimidine derivatives with pentylamine under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts to facilitate the coupling of pyrimidine derivatives with pentylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Pentyl[(pyrimidin-5-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives with altered functional groups.

Scientific Research Applications

Pentyl[(pyrimidin-5-yl)methyl]amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl[(pyrimidin-5-yl)methyl]amine stands out due to its unique structural features, which confer distinct chemical and biological properties. Its pentyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and molecular targets within cells.

Properties

IUPAC Name

N-(pyrimidin-5-ylmethyl)pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-2-3-4-5-11-6-10-7-12-9-13-8-10/h7-9,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYZCDPQBQWYNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCC1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentyl[(pyrimidin-5-yl)methyl]amine
Reactant of Route 2
Reactant of Route 2
Pentyl[(pyrimidin-5-yl)methyl]amine
Reactant of Route 3
Reactant of Route 3
Pentyl[(pyrimidin-5-yl)methyl]amine
Reactant of Route 4
Reactant of Route 4
Pentyl[(pyrimidin-5-yl)methyl]amine
Reactant of Route 5
Reactant of Route 5
Pentyl[(pyrimidin-5-yl)methyl]amine
Reactant of Route 6
Reactant of Route 6
Pentyl[(pyrimidin-5-yl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.